N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Overview
Description
N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage
Scientific Research Applications
N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
Target of Action
The primary target of N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in the regulation of pain, mood, and appetite .
Mode of Action
N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine interacts with FAAH by inhibiting its activity . This inhibition is time-dependent and dose-dependent , suggesting that the compound may bind to FAAH in a manner that is either irreversible or slowly reversible .
Biochemical Pathways
By inhibiting FAAH, N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine increases the levels of fatty acid amides, such as anandamide . Anandamide acts on the endocannabinoid system, which includes the CB1 and CB2 receptors . These receptors are involved in a variety of physiological processes, including pain sensation, mood, and memory .
Pharmacokinetics
Similar compounds have been shown to have slow absorption and elimination rates in rats . The highest distribution of similar compounds after absorption was found in the stomach, followed by the lung .
Result of Action
The inhibition of FAAH by N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine leads to an increase in anandamide levels. This can result in analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .
Biochemical Analysis
Biochemical Properties
N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . This inhibition can lead to increased levels of endocannabinoids, which are involved in regulating various physiological processes such as pain, mood, and appetite . Additionally, N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine may interact with monoacylglycerol lipase (MAGL), another enzyme involved in endocannabinoid metabolism .
Cellular Effects
N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of FAAH can modulate the release of neurotransmitters, leading to potential analgesic, anti-inflammatory, and neuroprotective effects . This compound may also impact cell signaling pathways involving cyclic AMP (cAMP), as FAAH inhibition can decrease intracellular cAMP levels .
Molecular Mechanism
The molecular mechanism of N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine involves its binding interactions with specific biomolecules. It binds to the active site of FAAH, inhibiting its enzymatic activity . This inhibition is likely irreversible or slowly reversible, leading to prolonged effects on endocannabinoid levels . Additionally, the compound may interact with other enzymes and receptors, further influencing cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can change over time. Studies have shown that its inhibitory effects on FAAH are time-dependent, with significant activity observed at various time points . The compound’s stability and degradation in vitro and in vivo can also influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to sustained increases in endocannabinoid levels and associated physiological effects .
Dosage Effects in Animal Models
The effects of N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as analgesia and anti-inflammation . At higher doses, it may cause toxic or adverse effects, including potential neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is involved in several metabolic pathways. It interacts with enzymes such as FAAH and MAGL, influencing the metabolism of endocannabinoids . These interactions can affect metabolic flux and metabolite levels, leading to changes in physiological processes regulated by endocannabinoids .
Transport and Distribution
The transport and distribution of N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine within cells and tissues are crucial for its activity. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Studies have shown that it has a high distribution in the stomach and lungs after absorption . Its slow absorption and elimination rates suggest a prolonged presence in the body, which can enhance its therapeutic effects .
Subcellular Localization
N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine’s subcellular localization is essential for its function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its activity and interactions with other biomolecules, ultimately affecting its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine typically involves multi-step organic reactions. One common approach is to start with the formation of the quinoxaline ring, followed by the introduction of the piperidine ring through a spiro linkage. The methoxybenzyl group is then attached to the nitrogen atom of the piperidine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The methoxybenzyl group can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the methoxybenzyl group .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds with quinoxaline and piperidine moieties, such as:
- N-(1-Isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide
- N-Benzyl deoxynojirimycin derivatives .
Uniqueness
N-(3-Methoxybenzyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is unique due to its specific spiro linkage and the presence of both methoxybenzyl and quinoxaline groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-25-16-6-4-5-15(13-16)14-22-19-20(9-11-21-12-10-20)24-18-8-3-2-7-17(18)23-19/h2-8,13,21,24H,9-12,14H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYZLSKZIHZACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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